molecular formula C16H9Cl2N3O3 B2636433 (Z)-2-cyano-N-(2,6-dichlorophenyl)-3-(2-nitrophenyl)prop-2-enamide CAS No. 403797-78-4

(Z)-2-cyano-N-(2,6-dichlorophenyl)-3-(2-nitrophenyl)prop-2-enamide

Cat. No. B2636433
CAS RN: 403797-78-4
M. Wt: 362.17
InChI Key: HOJXEDPZQGGVNQ-UHFFFAOYSA-N
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Description

(Z)-2-cyano-N-(2,6-dichlorophenyl)-3-(2-nitrophenyl)prop-2-enamide, also known as DCPIB, is a small molecule inhibitor that has been widely used in scientific research. DCPIB has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying a range of biological processes.

Scientific Research Applications

Synthesis and Structural Analysis

The compound has been utilized in various synthetic and structural analysis studies. For instance, similar structures have been synthesized and characterized, providing insights into their molecular geometry, crystal structure, and bond distances, which are essential for understanding the chemical and physical properties of these compounds. This includes the study of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, highlighting its crystallization in a specific space group and detailing its bond distances and hydrogen bonding patterns (Johnson et al., 2006).

Synthesis of Pharmaceuticals

Derivatives of the chemical have been involved in the synthesis of pharmaceuticals like Entacapone, a known COMT inhibitor used in Parkinson's disease treatment. The research has explored new synthetic pathways and studied the demethylation of related compounds, offering a deeper understanding of the chemical's reactivity and potential modifications (Harisha et al., 2015).

Study of Molecular Interactions and Stability

Studies have also delved into the molecular interactions and stability of similar compounds, analyzing factors like hydrogen bonding, crystal packing, and intramolecular interactions. This research provides valuable information on the stability and behavior of these compounds under various conditions, aiding in the development of materials and drugs (Fun et al., 2008).

Photoluminescence and Electronic Properties

Some derivatives have shown significant photoluminescence properties, indicating potential applications in material science, such as in the development of fluorescent dyes and optoelectronic devices. The studies on these derivatives offer insights into the relationship between structure and photoluminescent properties, guiding the design of new materials with desired optical characteristics (Kotaka et al., 2010).

Antipathogenic Activity

There's also research exploring the antipathogenic activity of thiourea derivatives related to this compound, indicating potential applications in developing new antimicrobial agents. These studies assess the interaction of these derivatives with bacterial cells and their effectiveness in combating biofilm-forming bacteria, contributing to the field of medicinal chemistry and pharmacology (Limban et al., 2011).

properties

IUPAC Name

(Z)-2-cyano-N-(2,6-dichlorophenyl)-3-(2-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl2N3O3/c17-12-5-3-6-13(18)15(12)20-16(22)11(9-19)8-10-4-1-2-7-14(10)21(23)24/h1-8H,(H,20,22)/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOJXEDPZQGGVNQ-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C(C#N)C(=O)NC2=C(C=CC=C2Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C(/C#N)\C(=O)NC2=C(C=CC=C2Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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